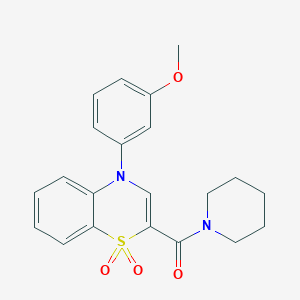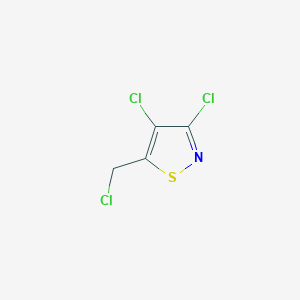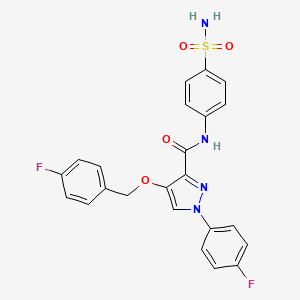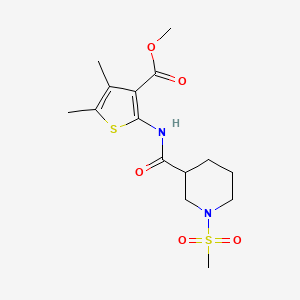
4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Introduction 4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a derivative of the 1,4-benzothiazine class, which is known for its diverse biological activities and applications in medicinal chemistry. Research in this area focuses on the synthesis, structural analysis, and exploration of the chemical and physical properties of these compounds.
Synthesis Analysis The synthesis of 4H-1,4-benzothiazine derivatives, including our compound of interest, often involves multi-step reactions starting from simple and commercially available chemicals. For example, a typical synthetic route may involve protection, N-acylation, and oxidation steps to introduce the sulfonyl derivative, followed by anionic transposition and simultaneous deprotection-cyclization to yield the final product. These processes are aimed at achieving high yields and purity of the benzothiazine derivatives (Montis et al., 2008).
Molecular Structure Analysis The molecular structure of benzothiazine derivatives has been characterized using various analytical techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal details about the bonding, geometry, and conformation of the molecules. For instance, crystal structure analysis has helped in understanding the arrangements of molecules in the solid state and the types of intermolecular interactions they undergo (Chakraborty et al., 2007).
科学的研究の応用
Synthesis and Biological Study
4H-1,4-benzothiazines have been synthesized and examined for their antimicrobial and anthelmintic activity. This includes the study of substituted 8-chloro-5-methoxy/8-chloro-4H-1,4-benzothiazines and their sulphones and ribofuranosides, indicating their potential in biological research (N. Khandelwal, Abhilasha, N. Gautam, D. Gautam, 2013).
Crystal Structure and Molecular Packing
The compound's crystal structure, including its distorted benzothiazine ring and planar benzene ring, has been examined, providing insights into its molecular architecture and the stabilization of its molecular packing through hydrogen-bonding networks (P. Kumaradhas, K. Nirmala, 1997).
Thermal Behaviour Analysis
The thermal behaviour of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives has been studied, highlighting the significance of these compounds in thermal analysis and their potential biologically active forms (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013).
Key Intermediate in Synthesis of Anti-Inflammatory Agents
4-Hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide has been identified as a key intermediate in the synthesis of Oxicam anti-inflammatory agents, demonstrating its importance in pharmaceutical research (N. Manjarrez, H. Pérez, A. Solís, H. Luna, 1996).
Ca2+ Antagonistic Activity
Research on 2-[2-[(aminoalkyl)oxy]-5-methoxyphenyl]-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazines has revealed their potent Ca2+ antagonistic activity, providing valuable data for studies in cardiovascular pharmacology (M. Fujita, S. Ito, A. Ota, N. Kato, K. Yamamoto, Y. Kawashima, H. Yamauchi, J. Iwao, 1990).
Biopharmaceutical Applications
A study on substituted 4H-1,4-benzothiazine and piperazine derivatives has shown their potential as antimicrobial and antioxidant agents, indicating their importance in biopharmaceutical applications (Sumit Saroha, Chhavi, P. Sharma, 2020).
特性
IUPAC Name |
[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSIDDCGJVCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2486128.png)
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2486129.png)

![Ethyl 2-[4-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate](/img/structure/B2486134.png)

![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)

![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2486142.png)
![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2486144.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
